molecular formula C25H23NO3 B11168779 7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one

7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one

Cat. No.: B11168779
M. Wt: 385.5 g/mol
InChI Key: JUOJDKUPDWVTTD-UHFFFAOYSA-N
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Description

7-Hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one is a complex organic compound with a molecular formula of C21H21NO3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one typically involves the condensation of 7-hydroxy-4-phenylcoumarin with piperidine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-Hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate antioxidant pathways to protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidinylmethyl group, in particular, enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)benzo[h]chromen-2-one

InChI

InChI=1S/C25H23NO3/c27-23-15-22(17-7-3-1-4-8-17)21-12-11-19-20(25(21)29-23)10-9-18(24(19)28)16-26-13-5-2-6-14-26/h1,3-4,7-12,15,28H,2,5-6,13-14,16H2

InChI Key

JUOJDKUPDWVTTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C(C=C2)C4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5)O

Origin of Product

United States

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